2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

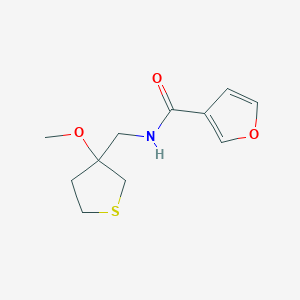

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound . It is a part of the thiazole carboxylic acids and derivatives .

Synthesis Analysis

The synthesis of 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid involves the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline . Another method involves the reaction of 2-methyl-thiazole-5-carboxylic acid ethyl ester with NaOH .Molecular Structure Analysis

The molecular formula of 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is C5H5NO4S2 . The InChI code is 1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8) .Physical And Chemical Properties Analysis

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid is a solid at room temperature . Its molecular weight is 207.23 .Aplicaciones Científicas De Investigación

Antioxidant Properties

The thiazole ring in this compound has been investigated for its antioxidant potential. It scavenges free radicals, protecting cells from oxidative damage. Researchers have explored its role in preventing age-related diseases and oxidative stress-related conditions .

Analgesic and Anti-Inflammatory Effects

Studies suggest that derivatives of this compound exhibit analgesic and anti-inflammatory properties. By modulating inflammatory pathways, they may alleviate pain and reduce inflammation in various conditions .

Antimicrobial and Antifungal Activity

The thiazole moiety has been linked to antimicrobial and antifungal effects. Researchers have explored its potential as an agent against bacterial and fungal infections. It may serve as a lead compound for developing novel antimicrobial drugs .

Antiviral Potential

Preliminary investigations indicate that certain derivatives of this compound exhibit antiviral activity. They may inhibit viral replication and entry, making them promising candidates for antiviral drug development .

Diuretic Properties

The thiazole-5-carboxylic acid scaffold has been studied for its diuretic effects. It may enhance renal function and promote fluid excretion, potentially aiding in conditions like edema and hypertension .

Neuroprotective Applications

Researchers have explored the neuroprotective properties of thiazole derivatives. These compounds may mitigate neuronal damage, making them relevant in neurodegenerative diseases and brain injury research .

Antitumor and Cytotoxic Effects

Certain derivatives have shown promise as antitumor agents. They may inhibit cancer cell growth and induce apoptosis. Investigations continue to explore their potential in cancer therapy .

Other Applications

Beyond the mentioned fields, this compound’s versatility extends to other areas, including drug discovery, chemical biology, and material science. Its unique structure makes it an intriguing target for further research .

Safety and Hazards

The safety information for 2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .

Pharmacokinetics

It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously.

Result of Action

The interaction with dna and topoisomerase ii suggests that it may induce dna damage and cell death .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Propiedades

IUPAC Name |

2-methylsulfonyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-2-3(11-5)4(7)8/h2H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBDTYBHAFYBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(S1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfonyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

1892885-19-6 |

Source

|

| Record name | 2-methanesulfonyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

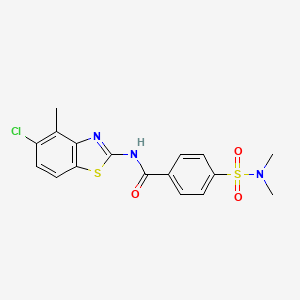

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)

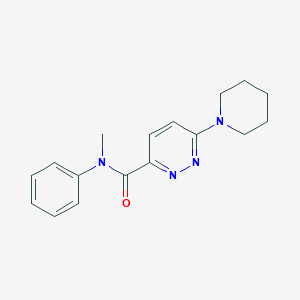

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)

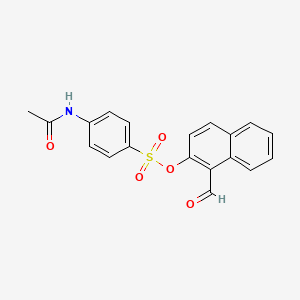

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)